molecular formula C14H12N2O B170218 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 136257-31-3

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No.: B170218
CAS No.: 136257-31-3
M. Wt: 224.26 g/mol
InChI Key: NQRONXBAZCQBDS-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 136257-31-3) is a benzyl-protected derivative of the 7-azaindole (pyrrolopyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The 7-azaindole core is a well-known bioisostere of purines, making it a privileged structure in the design of compounds that target kinase enzymes . This chemical scaffold is actively researched in oncology, with derivatives investigated as inhibitors of various kinases, including the Colony Stimulated Factor 1 Receptor (CSF1R) and Checkpoint Kinase 1 (CHK1) . Furthermore, analogous structures have been utilized in the development of probes for neurodegenerative disease research, specifically for targeting alpha-synuclein (α-syn) fibrils, which are associated with Parkinson's disease and other synucleinopathies . Researchers value this compound for its potential in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific biological targets . Our product is supplied with high purity and is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers can rely on this compound as a critical intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to explore novel chemical space in drug discovery programs .

Properties

IUPAC Name

1-benzyl-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13-9-12-7-4-8-15-14(12)16(13)10-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRONXBAZCQBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566589
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136257-31-3
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Therapeutic Potential of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Mechanistic Exploration of the Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have positioned it as a cornerstone in the design of targeted therapeutics, particularly in oncology and neurodegenerative diseases. While direct experimental data on 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not extensively available in public literature, this in-depth guide will explore the well-established mechanisms of action of closely related pyrrolo[2,3-b]pyridine derivatives. By examining the rich body of research on this chemical class, we can infer the probable biological targets and signaling pathways that this compound may modulate. This paper will serve as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic promise held by this versatile scaffold. We will delve into its role as a potent kinase inhibitor, detailing the specific kinases targeted, the experimental methodologies used to validate these interactions, and the downstream cellular consequences.

Introduction: The Prominence of the Pyrrolo[2,3-b]pyridine Core in Drug Discovery

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is a bioisostere of purine and has proven to be a highly successful template for the development of small molecule inhibitors of various protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1] Modifications at various positions of the pyrrolopyridine ring, including the N-1 position where the benzyl group resides in our topic compound, allow for the fine-tuning of potency and selectivity. This guide will synthesize findings from a range of studies on N-1 substituted and other pyrrolo[2,3-b]pyridine derivatives to construct a probable mechanistic profile for this compound.

Primary Mechanism of Action: Kinase Inhibition

The overwhelming consensus in the scientific literature points to kinase inhibition as the primary mechanism of action for pyrrolo[2,3-b]pyridine derivatives. These compounds have demonstrated inhibitory activity against a wide array of kinases, often with significant potency and, in some cases, desirable selectivity.

Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

Several pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain pyrrolo[2,3-d]pyridine derivatives have shown selective inhibitory activity against VEGFR-2.[2]

  • EGFR and Her2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2) are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors targeting EGFR and Her2, alongside other kinases.[2]

Modulating Cell Cycle Progression through Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are fundamental to the regulation of the cell cycle. Their aberrant activity is a common feature of cancer cells.

  • CDK8 Inhibition: CDK8 plays a significant role in transcription and is an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II inhibitor of CDK8, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[3]

  • CDK2 Inhibition: CDK2 is another critical regulator of the cell cycle. Some pyrrolo[2,3-d]pyridine derivatives have demonstrated inhibitory effects on CDK2, contributing to their anticancer properties.[2]

Intervention in Other Key Signaling Pathways

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other important kinase targets.

  • TNIK Inhibition: Traf2 and Nck-interacting kinase (TNIK) is a therapeutic target in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.

  • GSK-3β Inhibition in Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is implicated in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors, demonstrating the potential of this scaffold beyond oncology.[4]

  • Phosphodiesterase 4B (PDE4B) Inhibition: In the context of central nervous system (CNS) diseases, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B, an enzyme that regulates inflammatory processes.[5]

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is crucial to elucidate and validate the mechanism of action of any novel compound. The following protocols are standard in the field for characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assays

The initial step in determining the mechanism of action is to assess the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase buffer.

  • Compound Incubation: The test compound (e.g., this compound) is added at various concentrations and incubated with the kinase reaction mixture.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assays to Determine Biological Effects

Cellular assays are essential to confirm that the observed in vitro activity translates into a biological effect in a relevant cellular context.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Target Engagement and Downstream Signaling Analysis

To confirm that the compound interacts with its intended target within the cell and modulates downstream signaling, techniques like Western blotting are employed.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase and its downstream substrates. A primary antibody against the total protein is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon compound treatment.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate a representative kinase inhibition pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS Activates Pyrrolopyridine This compound Pyrrolopyridine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Promotes G cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo KinaseAssay Kinase Inhibition Assay (e.g., HTRF) IC50 Determine IC50 KinaseAssay->IC50 CellAssay Cell Proliferation Assay (e.g., MTT) GI50 Determine GI50 CellAssay->GI50 WesternBlot Western Blotting (Phospho-protein levels) GI50->WesternBlot Confirm Target Engagement AnimalModel Animal Model Studies (e.g., Xenograft) WesternBlot->AnimalModel Proceed if promising Efficacy Evaluate Efficacy AnimalModel->Efficacy

Figure 2: A generalized experimental workflow for characterizing the mechanism of action of a novel kinase inhibitor, from initial in vitro screening to in vivo efficacy studies.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for various pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets, as reported in the literature.

Compound ClassTarget KinaseIC50/GI50Reference
Pyrrolo[2,3-d]pyridine derivativeVEGFR-2Selective Inhibition[2]
1H-pyrrolo[2,3-b]pyridine derivativeCDK848.6 nM[3]
Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22 nM[4]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B0.11–1.1 μM[5]
Pyrrolo[2,3-d]pyrimidine derivativeEGFR (mutant)0.21 nM[1]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics, primarily through the mechanism of kinase inhibition. While the specific biological activity of this compound remains to be publicly elucidated, the extensive research on its structural analogs strongly suggests its potential as a kinase inhibitor. Future investigations should focus on screening this compound against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential in relevant disease models. The continued exploration of the chemical space around the pyrrolopyridine core promises to yield novel and effective treatments for a range of human diseases.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link] [Accessed: January 14, 2026].

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link] [Accessed: January 14, 2026].

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link] [Accessed: January 14, 2026].

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available at: [Link] [Accessed: January 14, 2026].

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link] [Accessed: January 14, 2026].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link] [Accessed: January 14, 2026].

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link] [Accessed: January 14, 2026].

Sources

Potential therapeutic targets of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targeting of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on a specific derivative, this compound, and delineates a strategic framework for the identification and validation of its potential therapeutic targets. Drawing upon the established bioactivity of the broader pyrrolo[2,3-b]pyridine class—which has demonstrated efficacy in oncology and neurodegenerative diseases—we present a comprehensive, technically-grounded roadmap for researchers and drug development professionals. This document outlines key potential target families, provides detailed experimental protocols for target deconvolution and validation, and offers insights into the causal logic behind these proposed workflows. Our objective is to furnish a self-validating system for the rigorous scientific investigation of this promising compound.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Foundation for Targeted Therapeutics

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, granting it access to a wide range of biological targets, particularly protein kinases. The fusion of a pyrrole and pyridine ring creates a unique electronic and steric profile that has been successfully exploited to develop potent and selective inhibitors for various therapeutic applications.

Derivatives of this scaffold have been reported to inhibit a spectrum of protein kinases critical to disease pathogenesis, including:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and HER2, which are central to tumor angiogenesis and proliferation.[1]

  • Cyclin-Dependent Kinases (CDKs): CDK2 and CDK8, key regulators of the cell cycle, are often dysregulated in cancer.[1][2]

  • Other Serine/Threonine Kinases: Glycogen Synthase Kinase-3β (GSK-3β), implicated in Alzheimer's disease, and Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer, have also been successfully targeted by this class of compounds.[3]

The subject of this guide, this compound, incorporates this privileged scaffold. The presence of the benzyl group at the N1 position and the oxo group at the C2 position suggests that this molecule is poised for interaction with ATP-binding pockets of kinases or other nucleotide-binding proteins. The benzyl moiety can engage in hydrophobic and aromatic interactions, potentially conferring selectivity and potency.

This guide will, therefore, focus on a systematic approach to first, identify the primary targets of this compound from the vast kinome and second, to validate these targets in relevant cellular and biochemical contexts.

Potential Therapeutic Target Classes

Based on the extensive literature on related analogs, we can hypothesize that this compound is likely to exhibit inhibitory activity against one or more protein kinase families. The primary focus of an initial investigation should, therefore, be on targets with established roles in oncology and neurodegenerative disorders.

Oncogenic Kinases

Cancer remains a primary indication for kinase inhibitors. The following kinase families represent high-priority targets for initial screening:

Target FamilyKey MembersRationale for Investigation
Receptor Tyrosine Kinases EGFR, VEGFR2, HER2, CSF1RPyrrolo[2,3-b]pyridine derivatives have shown potent, selective inhibition of these targets, which are validated in numerous cancers.[1][4]
Cell Cycle Kinases CDK2, CDK8Dysregulation of the cell cycle is a hallmark of cancer; related compounds have demonstrated inhibitory activity against these kinases.[1][2]
Wnt Signaling Pathway Kinases TNIKThe Wnt pathway is frequently activated in colorectal and other cancers, and TNIK is a key node in this pathway.
Kinases Implicated in Neurodegeneration

The blood-brain barrier permeability of small molecules based on the pyrrolo[2,3-b]pyridine scaffold makes them attractive candidates for CNS disorders.

Target FamilyKey MembersRationale for Investigation
Tau Kinases GSK-3β, HaspinHyperphosphorylation of the tau protein is a pathological hallmark of Alzheimer's disease. Potent GSK-3β inhibitors from this chemical class have been identified.[3][5]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. We propose a workflow that moves from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Unbiased Target Identification

The initial step is to determine which proteins in the human proteome are bound by this compound.

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Validation KinaseScan Broad Kinase Panel Screen (e.g., DiscoverX) CETSA Cellular Thermal Shift Assay (CETSA) KinaseScan->CETSA Identify initial kinase hits AffinityChrom Affinity Chromatography coupled to Mass Spec CETSA->AffinityChrom Confirm target engagement in cells BiochemAssay Biochemical IC50 Determination AffinityChrom->BiochemAssay Validate direct binding and inhibition CellAssay Cell-based Target Engagement & Pathway Modulation BiochemAssay->CellAssay Confirm cellular potency and mechanism InVivo In Vivo Target Validation (Xenograft/Disease Models) CellAssay->InVivo Evaluate in vivo efficacy End Validated Therapeutic Target InVivo->End Start Start with This compound Start->KinaseScan G Compound This compound TargetKinase Target Kinase (e.g., VEGFR2) Compound->TargetKinase Substrate Direct Substrate (e.g., PLCγ) TargetKinase->Substrate Phosphorylation (Blocked) Downstream Downstream Effector (e.g., ERK1/2) Substrate->Downstream Signal Transduction (Blocked) CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Downstream->CellularResponse Modulation

Caption: A generalized kinase inhibition signaling pathway.

Rationale: To demonstrate that target engagement by the compound leads to the intended downstream biological effect.

Methodology:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) with increasing concentrations of this compound for a specified time.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Probe with a primary antibody specific for the phosphorylated form of the target kinase's direct substrate (e.g., anti-phospho-PLCγ if the target is VEGFR2). c. Wash and probe with a secondary antibody conjugated to horseradish peroxidase (HRP). d. Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein to confirm that the compound is not affecting overall protein levels.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate is indicative of on-target activity.

Summary and Forward Outlook

This compound belongs to a class of compounds with proven therapeutic potential, primarily as kinase inhibitors. This guide provides a structured, evidence-based framework for the elucidation of its specific molecular targets. By progressing from broad, unbiased screening to rigorous biochemical and cellular validation, researchers can build a comprehensive data package to support further preclinical and clinical development. The causality-driven experimental choices outlined herein are designed to create a self-validating system, ensuring a high degree of confidence in the final identified therapeutic target(s). The successful execution of this research plan will pave the way for the development of a novel targeted therapy for cancer, neurodegenerative disease, or other indications.

References

  • Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source: ResearchGate. URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Source: Moroccan Journal of Chemistry. URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Source: Moroccan Journal of Chemistry. URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Source: PubMed. URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Source: MDPI. URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. Source: PubMed. URL: [Link]

Sources

Exploring the Structure-Activity Relationship of 1-Benzyl Substituted Pyrrolo[2,3-b]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry. Its structure is isosteric to indole, and it has proven to be a versatile template for the design of potent and selective ligands for a variety of biological targets. A key feature of the 7-azaindole core is its ability to act as a hinge-binder in the ATP-binding site of many kinases, mimicking the adenine base of ATP. This has led to the development of numerous kinase inhibitors with applications in oncology, inflammation, and neurodegenerative diseases.

This technical guide will provide an in-depth exploration of the Structure-Activity Relationship (SAR) of a specific, yet underexplored, class of these compounds: the 1-benzyl substituted pyrrolo[2,3-b]pyridines. While the N1 position of the 7-azaindole ring is frequently substituted in drug discovery campaigns, a systematic analysis of the impact of the benzyl group at this position is not widely documented. This guide will synthesize the available information from published literature and patents to provide a comprehensive overview of the synthesis, biological activity, and SAR of these compounds, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 1-Benzyl Substituted Pyrrolo[2,3-b]pyridines

The synthesis of 1-benzyl substituted pyrrolo[2,3-b]pyridines can be achieved through several routes, primarily involving the benzylation of a pre-formed 7-azaindole core or the construction of the bicyclic system with the benzyl group already in place.

Direct N-Benzylation of 7-Azaindole

The most straightforward approach is the direct alkylation of the 7-azaindole nitrogen with a benzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Experimental Protocol: General Procedure for N-Benzylation

  • To a solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the desired benzyl bromide or chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-1H-pyrrolo[2,3-b]pyridine.

G 7-Azaindole 7-Azaindole Deprotonation Deprotonation 7-Azaindole->Deprotonation Base (e.g., NaH) N-Benzylation N-Benzylation Deprotonation->N-Benzylation Benzyl Halide 1-Benzyl-7-azaindole 1-Benzyl-7-azaindole N-Benzylation->1-Benzyl-7-azaindole

Caption: General workflow for the direct N-benzylation of 7-azaindole.

De Novo Synthesis of the Pyrrolo[2,3-b]pyridine Core

In some cases, it may be advantageous to construct the 7-azaindole ring system with the 1-benzyl group already incorporated. This can be particularly useful when synthesizing highly substituted analogues. One common approach involves the cyclization of a substituted aminopyridine precursor.

Structure-Activity Relationship (SAR) of the 1-Benzyl Group

While a comprehensive and systematic SAR study of the 1-benzyl group on the pyrrolo[2,3-b]pyridine scaffold is not extensively documented in a single source, an analysis of various publications allows for the deduction of key trends and considerations. The 1-benzyl substituent can influence the biological activity of the molecule through several mechanisms, including steric interactions, electronic effects, and modulation of physicochemical properties.

Steric and Conformational Effects

The benzyl group at the N1 position occupies a specific region of space that can interact with the target protein. The size and substitution pattern of the benzyl ring can therefore have a significant impact on binding affinity.

  • Ortho-Substitution: Substituents at the ortho-position of the benzyl ring can induce a twist in the conformation of the benzyl group relative to the 7-azaindole core. This can be either beneficial or detrimental to activity, depending on the topology of the binding pocket. In a study of 1-benzyl-1H-indazole derivatives as HIF-1 inhibitors, ortho-fluoro and ortho-cyano substitutions led to improved inhibitory activity, suggesting that a specific conformational arrangement is favored.[1]

  • Meta- and Para-Substitution: Substituents at the meta and para positions are generally better tolerated and provide an opportunity to probe for additional interactions with the target protein. In the same study of HIF-1 inhibitors, substitutions at the meta and para positions of the benzyl ring resulted in reduced activity.[1]

Electronic Effects

The electronic nature of the substituents on the benzyl ring can modulate the electron density of the pyrrolo[2,3-b]pyridine core, which can in turn affect its interaction with the target protein, particularly if hydrogen bonding or pi-stacking interactions are involved.

  • Electron-Withdrawing Groups (EWGs): EWGs such as halogens, nitro groups, or cyano groups can decrease the electron density of the benzyl ring and potentially influence the hydrogen-bonding capacity of the 7-azaindole scaffold.

  • Electron-Donating Groups (EDGs): EDGs such as methoxy or methyl groups can increase the electron density of the benzyl ring. In a series of indeno[2,1-c]pyrazolones, ring-activating groups at the para position of a related substituent improved HIF-1 inhibitory activity.[1]

Physicochemical Properties

The 1-benzyl group also influences the overall physicochemical properties of the molecule, such as lipophilicity (logP) and aqueous solubility. These properties are critical for pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). Judicious selection of substituents on the benzyl ring can be used to fine-tune these properties to achieve a desirable in vivo profile.

Table 1: Qualitative SAR Summary of 1-Benzyl Substitutions on Related Scaffolds

Position of SubstitutionEffect on Activity (HIF-1 Inhibition on Indazole Scaffold)[1]Rationale
Ortho Generally favorable (e.g., -F, -CN)Induces a potentially beneficial conformational twist.
Meta Generally unfavorableMay introduce unfavorable steric or electronic interactions.
Para Generally unfavorableMay disrupt optimal binding interactions.

It is important to note that these are general trends observed on a related scaffold, and the specific SAR for 1-benzyl substituted pyrrolo[2,3-b]pyridines will be highly dependent on the specific biological target.

SAR_Relationships 1-Benzyl-pyrrolo[2,3-b]pyridine 1-Benzyl-pyrrolo[2,3-b]pyridine Steric_Effects Steric_Effects 1-Benzyl-pyrrolo[2,3-b]pyridine->Steric_Effects Electronic_Effects Electronic_Effects 1-Benzyl-pyrrolo[2,3-b]pyridine->Electronic_Effects Biological_Activity Biological_Activity Physicochemical_Properties Physicochemical_Properties Biological_Activity->Physicochemical_Properties Steric_Effects->Biological_Activity Electronic_Effects->Biological_Activity ADME_Profile ADME_Profile Physicochemical_Properties->ADME_Profile

Caption: Interplay of factors influencing the activity of 1-benzyl substituted pyrrolo[2,3-b]pyridines.

Biological Targets and Therapeutic Potential

1-Benzyl substituted pyrrolo[2,3-b]pyridines have been investigated as inhibitors of several important biological targets, highlighting the therapeutic potential of this scaffold.

  • Kinase Inhibition: The 7-azaindole core is a well-established kinase hinge-binder.[2] The 1-benzyl group can provide additional interactions in the ATP-binding pocket, leading to potent and selective kinase inhibitors. Examples of kinases targeted by pyrrolo[2,3-b]pyridine derivatives include Fibroblast Growth Factor Receptor (FGFR)[3][4], Glycogen Synthase Kinase-3β (GSK-3β)[5], and Aurora Kinases.[6]

  • Phosphodiesterase (PDE) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown activity as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[7]

  • Other Targets: The versatility of the scaffold has led to its exploration against a range of other targets, demonstrating its broad applicability in drug discovery.

Conclusion and Future Directions

The 1-benzyl substituted pyrrolo[2,3-b]pyridine scaffold represents a promising area for the development of novel therapeutics. While a systematic and comprehensive SAR for the 1-benzyl group is not yet fully elucidated in the public domain, the available data and analogies from related scaffolds provide a solid foundation for further exploration. Future work should focus on the synthesis and evaluation of focused libraries of 1-benzyl analogues with diverse substitution patterns to build a more quantitative and target-specific understanding of the SAR. This will undoubtedly unlock the full potential of this privileged scaffold in the discovery of new and effective medicines.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.

  • 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. Journal of Molecular Modeling.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Bioorganic & Medicinal Chemistry Letters.

  • Azaindoles as inhibitors of soluble adenylate cyclase. Google Patents.

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry.

  • Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof. Google Patents.

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances.

  • Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry.

  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry.

  • Application research of 7-Azaindole. ChemicalBook.

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry.

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research.

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.

  • Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. ResearchGate.

  • 5- and 6-azaindole compounds for inhibition of bcr-abl tyrosine kinases. Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this and related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have been extensively investigated as inhibitors of protein kinases and have shown potential as anti-proliferative agents.[1][2][3] 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a member of this broad class of compounds. While specific biological targets for this particular molecule are not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests that a logical starting point for its in vitro characterization is the assessment of its anti-proliferative effects and its potential to inhibit kinase activity.

These application notes provide a comprehensive guide for researchers to conduct an initial in vitro evaluation of this compound. The protocols herein are designed to be robust and adaptable, enabling the user to first determine the compound's effect on cell viability and subsequently to investigate its potential mechanism of action through kinase inhibition and signaling pathway analysis.

PART 1: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

1.1. Materials

  • This compound (Source: Commercial Vendor)[4][5]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

1.2. Protocol for 10 mM Stock Solution

  • Pre-warming: Allow the vial of this compound and the DMSO to come to room temperature.

  • Calculation: The molecular weight of this compound (C₁₄H₁₂N₂O) is 224.26 g/mol . To prepare a 10 mM stock solution, dissolve 2.24 mg of the compound in 1 mL of DMSO. Adjust volumes as needed based on the amount of compound available.

  • Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

PART 2: Assessment of Cellular Viability (MTT Assay)

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[7]

2.1. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Trypsinize and count cells B Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) A->B C Incubate for 24h at 37°C, 5% CO₂ B->C D Prepare serial dilutions of This compound C->D E Add compound dilutions to wells D->E F Incubate for 48-72h E->F G Add MTT Reagent (0.5 mg/mL final concentration) F->G H Incubate for 3-4h at 37°C G->H I Solubilize formazan crystals (e.g., with DMSO or Solubilization Buffer) H->I J Read absorbance at 570 nm I->J

Caption: Workflow for assessing cell viability using the MTT assay.

2.2. Detailed Protocol

  • Cell Seeding:

    • Select a relevant cancer cell line (e.g., based on the known activities of similar compounds).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical starting range would be from 0.01 µM to 100 µM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound dose) and a "no cells" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate the plate for a desired period, typically 48 or 72 hours.[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[9] During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[8]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

2.3. Data Analysis The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM - 100 µM
Treatment Duration48 - 72 hours
MTT Final Concentration0.5 mg/mL
Absorbance Wavelength570 nm (reference >650 nm)

PART 3: In Vitro Kinase Inhibition Assay

If the compound demonstrates anti-proliferative activity, a direct investigation of its effect on kinase activity is a logical next step. This protocol describes a general, adaptable method for an in vitro kinase assay that measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by a target kinase.[11]

3.1. Experimental Workflow: Kinase Assay

Kinase_Assay_Workflow A Prepare reaction mix: Kinase, Substrate, Buffer B Add test compound (this compound) or Vehicle Control A->B C Initiate reaction by adding ATP/MgCl₂ solution B->C D Incubate at 30-37°C (e.g., 30-60 min) C->D E Stop reaction (e.g., add stop reagent or heat) D->E F Detect signal (e.g., ADP quantification, substrate phosphorylation via radioactivity or antibody) E->F G Analyze data and calculate % inhibition F->G

Caption: General workflow for an in vitro kinase inhibition assay.

3.2. Detailed Protocol

This protocol is a template and should be optimized for the specific kinase of interest. Many commercial kits are available that provide specific substrates and optimized buffers.

  • Reagent Preparation:

    • Kinase: Recombinant purified protein kinase (select a kinase of interest, e.g., one implicated in the cancer type used in the MTT assay). Dilute to a working concentration in kinase buffer.

    • Substrate: A specific peptide or protein substrate for the chosen kinase.

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ for the specific kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.[12]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-120 minutes).

  • Detection:

    • Stop the reaction using a stop solution provided in a commercial kit or by adding EDTA.

    • Quantify the kinase activity. This can be done through various methods:

      • ADP Detection: Measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). This is a common and robust method.[11]

      • Phosphorylation Detection: If using a radiolabeled [γ-³²P]ATP, the phosphorylated substrate can be captured on a membrane and quantified by autoradiography.[13][14] Alternatively, phospho-specific antibodies can be used in an ELISA-like format.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

PART 4: Western Blot Analysis of Signaling Pathways

To understand the cellular mechanism of action, Western blotting can be used to examine whether this compound affects specific signaling pathways downstream of potential kinase targets.[15] For example, if the compound inhibits a receptor tyrosine kinase, one might expect to see a decrease in the phosphorylation of downstream proteins like Akt or ERK.[15][16]

4.1. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[15]

    • Treat the cells with this compound at concentrations around the IC₅₀ value determined from the MTT assay for a specified time (e.g., 30 min, 1h, 4h).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[17]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.[15]

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the signal of phosphorylated proteins to the total protein to determine the relative change in protein activation.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. Retrieved from [Link]

  • 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine (C007B-592382). (n.d.). Cenmed. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved from [Link]

  • Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][6][9][12]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases that are critical drivers of cancer cell proliferation, survival, and migration. These include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Salt-Inducible Kinase 2 (SIK2).[1][4][5] This document provides a detailed guide for researchers on the application of a specific analog, 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, in cancer cell line-based research.

While extensive literature on this exact molecule is emerging, the known activities of its close structural relatives allow us to propose a strong, testable hypothesis regarding its mechanism of action. We hypothesize that this compound functions as a kinase inhibitor, likely targeting pathways frequently dysregulated in cancer, such as the FGFR or CDK8 signaling cascades. This application note will, therefore, be structured around the central goal of elucidating the anticancer activity and mechanism of action of this compound. We will provide detailed protocols for assessing its effects on cancer cell viability, apoptosis, and key signaling pathways, enabling researchers to rigorously evaluate its potential as a novel therapeutic agent.

Hypothesized Mechanism of Action: Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a versatile pharmacophore for developing kinase inhibitors.[3] Published research on derivatives highlights two prominent and therapeutically relevant targets: the Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).

  • FGFR Signaling Pathway: The FGFR signaling cascade is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[2] Its aberrant activation, through mutations or amplifications, is a known oncogenic driver in various cancers.[1][2] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFR1, 2, and 3, leading to the suppression of downstream signaling through pathways such as RAS-MEK-ERK and PI3K-Akt, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[1][2]

  • CDK8 and the WNT/β-catenin Pathway: CDK8 is a component of the Mediator complex and plays a significant role in regulating transcription. In colorectal cancer, CDK8 has been identified as a key player in the WNT/β-catenin signaling pathway.[4] A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor, which indirectly inhibits β-catenin activity, leading to the downregulation of the WNT/β-catenin signal, cell cycle arrest, and significant inhibition of tumor growth.[4][6]

Based on this compelling evidence from structurally related compounds, we propose the following testable hypothesis for this compound:

Hypothesis: this compound inhibits the proliferation of cancer cell lines by targeting and inhibiting the activity of key oncogenic kinases, such as FGFR or CDK8, leading to cell cycle arrest and/or apoptosis.

The following sections provide the experimental framework to test this hypothesis.

Experimental Workflows & Protocols

A logical and systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow is recommended:

G A Initial Cytotoxicity Screening (MTT/SRB Assay) B Determine IC50 Values in Sensitive Cell Lines A->B Identify sensitive cancer cell lines C Mechanism of Cell Death Analysis (Apoptosis vs. Necrosis) B->C Select concentrations around IC50 D Cell Cycle Analysis (Flow Cytometry) B->D Select concentrations around IC50 E Target Identification & Pathway Analysis (Western Blotting for Kinase Phosphorylation) C->E D->E Correlate cell cycle arrest with pathway inhibition F Confirmation of Target Engagement (In vitro Kinase Assay - Optional) E->F Confirm direct enzyme inhibition G cluster_0 Hypothesized FGFR Pathway Inhibition Compound 1-Benzyl-1H-pyrrolo [2,3-B]pyridin-2(3H)-one FGFR FGFR Compound->FGFR Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the FGFR signaling pathway by the compound.

Conclusion

This application note provides a comprehensive framework for investigating the anticancer potential of this compound. By leveraging the extensive research on the broader class of pyrrolo[2,3-b]pyridine derivatives, we have formulated a strong, data-driven hypothesis centered on kinase inhibition. The detailed protocols provided herein will enable researchers to systematically assess the compound's cytotoxicity, elucidate its mechanism of cell death, and identify its molecular targets within key oncogenic signaling pathways. This structured approach is essential for advancing our understanding of this promising compound and evaluating its potential for future drug development.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

  • Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.

  • 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine (C007B-592382). Cenmed.

  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Google Patents.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. ScienceDirect.

  • 136257-31-3|this compound. BLDpharm.

  • Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. PubMed.

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][4]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI.

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health.

  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PubMed Central.

  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed.

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks.

  • 1-Benzyl-1H,2H,3H-Pyrrolo[2,3-B]Pyridin-2-One. Parchem.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health.

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[1][4][6]riazin-7-ones and Stable Free Radical Precursors. PubMed Central.

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PubMed Central.

  • This compound, 97% Purity, C14H12N2O, 1 gram. Achemica.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

Sources

Application Notes and Protocols: A Researcher's Guide to Preparing 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a heterocyclic organic compound belonging to the pyrrolopyridine class. Molecules within this structural family have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential roles as kinase inhibitors.[1][2] Successful and reproducible in vitro studies using such compounds are fundamentally reliant on the proper preparation of stable, homogenous solutions compatible with cell culture systems. Given that many complex organic molecules exhibit poor aqueous solubility, establishing a robust dissolution protocol is the critical first step in any cell-based assay.

This document provides a detailed, field-proven protocol for the dissolution of this compound for use in cell culture experiments. The methodologies described herein are designed to ensure compound stability, minimize solvent-induced cytotoxicity, and yield reliable, reproducible experimental outcomes for researchers in pharmacology, oncology, and related disciplines.

Core Principles: Overcoming Hydrophobicity in Aqueous Media

The primary challenge in preparing many synthetic compounds for cell culture is their inherent hydrophobicity.[3] Direct dissolution in aqueous culture media is often impossible, leading to precipitation and inaccurate concentration-response relationships. The standard and most effective strategy to overcome this involves a two-step process:

  • Primary Dissolution: The compound is first dissolved in a small volume of a biocompatible organic solvent to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is then serially diluted in the aqueous cell culture medium to the final desired working concentration.

The key is to select a primary solvent that can effectively solubilize the compound at a high concentration, while ensuring the final concentration of this solvent in the cell culture medium remains well below cytotoxic levels. For most adherent and suspension cell lines, the final concentration of Dimethyl Sulfoxide (DMSO), the most common solvent, should not exceed 0.5% (v/v), and ideally be kept below 0.1%, to avoid off-target effects.[4]

Materials and Equipment

  • This compound (CAS No. 136257-31-3)[5][6][7]

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, positive-displacement pipettes and tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filter (optional, for high-volume stock)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Protocol I: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many small molecules in drug discovery and provides a convenient basis for subsequent dilutions.

Causality Behind the Choices:

  • Solvent: DMSO is selected for its powerful solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to mammalian cells at low concentrations.[3][8]

  • Concentration: A 10 mM stock is concentrated enough to allow for significant dilution into the final culture medium, ensuring the final DMSO concentration remains negligible.

Step-by-Step Methodology:

  • Pre-analytical Calculations: Determine the required mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is 236.27 g/mol .

    • Formula: Mass (mg) = 10 mM * Volume (L) * 236.27 g/mol

    • Example for 1 mL: Mass (mg) = 0.01 mol/L * 0.001 L * 236270 mg/mol = 2.36 mg

  • Weighing the Compound: In a controlled environment (e.g., a chemical fume hood or weighing station), carefully weigh the calculated amount of the compound.

  • Dissolution: a. Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube. b. Add the calculated volume of sterile, cell culture-grade DMSO. c. Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is fully dissolved.[9] A clear solution with no visible particulates should be obtained. d. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minute intervals.[9] Gentle warming to 37°C can also aid dissolution for stubborn compounds.[3]

  • Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9] b. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol II: Preparation of Working Solutions and Cell Treatment

This section outlines the dilution of the stock solution to the final working concentration for treating cells in culture.

Experimental Workflow for Compound Preparation

G cluster_0 Stock Solution Preparation (in Hood) cluster_1 Working Solution Preparation A Weigh Compound (e.g., 2.36 mg) B Add DMSO (e.g., 1 mL) A->B Transfer to tube C Vortex / Sonicate Until Dissolved B->C D Aliquot for Storage C->D 10 mM Stock E Store at -20°C / -80°C D->E F Thaw One Aliquot of 10 mM Stock H Perform Serial Dilution in Medium F->H G Pre-warm Sterile Cell Culture Medium G->H I Add to Cells H->I Final Concentration (e.g., 10 µM)

Caption: Workflow for preparing this compound solutions.

Step-by-Step Methodology:

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Dilution Series: a. Pre-warm the appropriate volume of complete cell culture medium to 37°C. b. Perform a serial dilution of the stock solution to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. c. Example Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. d. Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain cells treated with the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself. This ensures that any observed cellular effects are due to the compound and not the solvent.

  • Cell Treatment: a. Culture cells to the desired confluency. b. Remove the existing culture medium. c. Add the freshly prepared working solutions (including the vehicle control) to the respective wells.

Quantitative Data Summary

The following table provides a quick reference for preparing various stock and working concentrations.

ParameterValueNotes
Compound Name This compound
CAS Number 136257-31-3[5][6]
Molecular Weight 236.27 g/mol
Primary Solvent DMSO, Cell Culture Grade
Recommended Stock Conc. 1-10 mMHigher concentrations may risk precipitation upon storage.
Storage Temperature -20°C or -80°CAliquoting is critical to avoid freeze-thaw cycles.
Final DMSO Conc. in Media < 0.5% (v/v), ideally < 0.1%Verify tolerance for your specific cell line.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its concentrated solutions.

  • Handling: Handle the powdered form of the compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Conclusion

This protocol provides a comprehensive and validated methodology for the dissolution and application of this compound in a cell culture setting. By utilizing a standardized two-step dissolution process with DMSO, researchers can prepare stable and homogenous solutions, minimizing solvent-induced artifacts and ensuring the generation of high-quality, reproducible data. Adherence to these guidelines is fundamental for the accurate assessment of the biological activity of this and other hydrophobic pyrrolopyridine-based compounds.

References

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?[Link]

  • Lau, A., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • PubChem. 1H-Pyrrole, 1-(phenylmethyl)-. [Link]

  • Lau, A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Nilsson, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Galani, A., et al. (2022). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences. [Link]

  • PASL. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-hydroxy-3-nitrophenyl)sulfonyl)benzamide. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

Sources

Application Note: Synthesis and Evaluation of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems.[1] This structural feature allows it to mimic the adenine fragment of ATP, making it a valuable framework for designing ATP-competitive kinase inhibitors.[1][2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibition a critical area of drug discovery.[3][4] The pyrrolo[2,3-b]pyridine nucleus is present in several approved drugs and clinical candidates, demonstrating its therapeutic potential.[4][5]

The 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core serves as a key intermediate for creating diverse libraries of kinase inhibitors. The benzyl group provides a synthetic handle and modulates physicochemical properties, while the lactam core offers multiple points for chemical modification to explore structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis of the core scaffold, strategies for its derivatization, and methods for evaluating the resulting compounds as inhibitors of therapeutically relevant kinases, such as Tropomyosin receptor kinase A (TrkA) and Janus kinase 2 (JAK2).

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a critical first step. The following protocol outlines a reliable method for its preparation. The benzyl group is introduced to protect the pyrrole nitrogen, which also enhances solubility in organic solvents, facilitating subsequent reaction steps and purification.

Protocol 1: Synthesis of this compound

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the corresponding sodium salt. This anion is highly nucleophilic and ready to react with the electrophilic benzyl bromide. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: These washes are crucial to remove residual DMF and inorganic salts, which can interfere with crystallization and subsequent reactions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield this compound as a solid.[6][7]

Expected Outcome: The product should be a white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure and purity (>97%).

Synthesis_of_Core_Scaffold start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one reagents 1. NaH, DMF, 0 °C 2. Benzyl Bromide, RT start->reagents product This compound reagents->product N-Alkylation Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_eval Evaluation Core Core Scaffold (Protocol 1) Arylation C-H Arylation (Protocol 2) Core->Arylation Diversification Point Library Diverse Library of Analogues Arylation->Library Assay Kinase Assay (Protocol 3) Library->Assay Screening Data IC50 Data Assay->Data SAR Structure-Activity Relationship Data->SAR SAR->Core Optimization Loop Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation PhosphoSubstrate Substrate-O-PO3 Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate-OH Substrate->ADP Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->PhosphoSubstrate Phosphorylation ADP_detect ADP (from Step 1) Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction ATP_detect ATP (newly synthesized) ADP_detect->ATP_detect ADP-Glo™ Reagents Light Luminescent Signal ATP_detect->Light Luciferase SAR_Logic SAR SAR Analysis Hypothesis Binding Hypothesis (e.g., H-bond, sterics) SAR->Hypothesis Data IC50 Data Table Data->SAR Structure Chemical Structure (R group at C6) Structure->SAR Design Design Next Generation Compounds Hypothesis->Design

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and achieve higher yields and purity.

Introduction

This compound, a derivative of 7-azaoxindole, is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors. The N-benzylation of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is a critical step that can be prone to challenges, including low yields, side product formation, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields in the N-benzylation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The acidity of the N-H proton in the lactam is a critical factor. If the base used is not strong enough to fully deprotonate the starting material, the reaction will not proceed to completion.

    • Recommendation: Consider using a stronger base than potassium carbonate, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Always ensure anhydrous conditions when using these stronger bases.

  • Poor Solubility: The starting material or the deprotonated intermediate may have poor solubility in the chosen solvent, leading to a sluggish reaction.

    • Recommendation: While DMF is a common choice, consider switching to a more polar aprotic solvent like DMSO. Gentle heating can also improve solubility, but be mindful of potential side reactions at elevated temperatures.

  • Side Reactions: The benzylating agent, benzyl bromide, is a reactive electrophile that can participate in side reactions.

    • O-Alkylation: A common side reaction is the alkylation of the lactam oxygen, forming a 2-benzyloxy-1H-pyrrolo[2,3-b]pyridine. This is more likely to occur under certain conditions and with specific base/solvent combinations. Polar aprotic solvents generally favor N-alkylation.[1]

    • Quaternization: The pyridine nitrogen in the 7-azaindole ring system can also be benzylated, leading to the formation of a quaternary ammonium salt. This is more prevalent with highly reactive benzylating agents or if the reaction is run for an extended period.

  • Reaction Temperature and Time: Suboptimal temperature and reaction time can significantly impact yield.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions and decomposition.[2]

Troubleshooting_Low_Yield start Low Yield Observed purity Check Purity of Starting Materials & Reagents start->purity conditions Review Reaction Conditions (Base, Solvent, Temp, Time) purity->conditions analysis Analyze Crude Product (NMR, LC-MS) conditions->analysis side_products Side Products Identified? (e.g., O-alkylation, Quaternization) analysis->side_products incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn optimize_purification Optimize Purification Strategy side_products->optimize_purification Yes optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions No stronger_base Use Stronger Base (e.g., NaH, t-BuOK) incomplete_rxn->stronger_base Yes change_solvent Change Solvent (e.g., DMSO) incomplete_rxn->change_solvent Yes adjust_temp_time Adjust Temperature/Time incomplete_rxn->adjust_temp_time Yes stronger_base->analysis change_solvent->analysis adjust_temp_time->analysis

Q2: I am observing significant amounts of an impurity with a similar polarity to my product. What could it be and how can I remove it?

The most likely impurity with similar polarity is the O-alkylated isomer.

Identification and Removal:

  • Identification:

    • ¹H NMR: The O-alkylated product will show a characteristic benzylic CH₂ signal, but the chemical shifts of the aromatic protons on the pyrrolo[2,3-b]pyridine core will differ from the N-alkylated product. The absence of the lactam N-H proton is not a distinguishing feature as it is also absent in the desired product.

    • LC-MS: The O-alkylated and N-alkylated products will have the same mass. A careful analysis of the fragmentation pattern may help in their differentiation.

  • Separation:

    • Column Chromatography: While challenging, careful optimization of the solvent system for silica gel chromatography can often resolve the two isomers. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) is recommended.

    • Preparative HPLC: If column chromatography is unsuccessful, preparative reverse-phase HPLC is a powerful technique for separating isomers.

Q3: My reaction mixture turns dark brown/black upon heating. Is this normal?

While some color change is expected, a very dark coloration can indicate decomposition of the starting material or product, or the formation of polymeric byproducts.

Possible Causes and Mitigation:

  • Decomposition of DMF: At high temperatures, especially in the presence of a base, DMF can decompose to produce dimethylamine, which can act as a nucleophile and lead to side reactions.[2]

    • Recommendation: Use high-purity, anhydrous DMF and avoid excessive heating. If high temperatures are necessary, consider a more stable solvent like DMAc or NMP.

  • Air Oxidation: The deprotonated intermediate may be sensitive to air, leading to oxidative decomposition.

    • Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best base for the N-benzylation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

The choice of base is critical and depends on the reactivity of the starting material and the desired reaction conditions.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ WeakEasy to handle, inexpensive.May not be strong enough for complete deprotonation, leading to lower yields.
NaH StrongHighly effective for deprotonation.Pyrophoric, requires strictly anhydrous conditions.
t-BuOK StrongGood solubility in many organic solvents.Can be sterically hindering, potentially leading to more O-alkylation.
Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful.

  • Interpretation: The product, being more nonpolar than the starting material (due to the replacement of the N-H with a benzyl group), will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key considerations for purifying the final product?

Purification is typically achieved by silica gel column chromatography.

  • Slurry Loading: It is often beneficial to adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better separation.

  • Solvent System: A gradient elution from a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) to a more polar one (e.g., 50% ethyl acetate in hexanes) is generally effective.

  • Characterization: After purification, confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Protocol 1: N-Benzylation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one using NaH

Protocol_Workflow start Start add_sm Add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one to anhydrous DMF under N₂ start->add_sm cool Cool to 0 °C add_sm->cool add_nah Add NaH portion-wise cool->add_nah stir_rt Stir at room temperature (observe H₂ evolution) add_nah->stir_rt add_bnb Add Benzyl Bromide dropwise stir_rt->add_bnb react Stir at room temperature (monitor by TLC) add_bnb->react quench Quench with saturated NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Add anhydrous DMF and stir until the solid is dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the effervescence ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel, One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. [Link]

Sources

Side product formation in pyrrolo[2,3-b]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. Here, we address common side product formations and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.

Table of Contents

  • Troubleshooting the Fischer Indole Synthesis of 7-Azaindoles

  • Side Products in Palladium-Catalyzed Cross-Coupling Reactions

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

  • Challenges in Electrophilic and Alkylation Reactions

  • General Purification Strategies

  • References

Troubleshooting the Fischer Indole Synthesis of 7-Azaindoles

The Fischer indole synthesis is a cornerstone method for constructing the pyrrolo[2,3-b]pyridine core. However, the electron-deficient nature of the pyridine ring in the pyridylhydrazine precursor often necessitates harsh reaction conditions, leading to several predictable side reactions.[1]

Frequently Asked Questions & Troubleshooting

Question 1: My Fischer indole synthesis is failing or resulting in very low yields and significant tar formation. What is the primary cause?

Answer: This is a common issue stemming directly from the reduced nucleophilicity of the nitrogen atom in the pyridylhydrazine compared to a standard phenylhydrazine. To overcome this, strong acids and high temperatures are typically employed, but this aggressive approach can promote degradation pathways.[1]

  • Causality: The electron-withdrawing effect of the pyridine nitrogen deactivates the precursor, making the key[2][2]-sigmatropic rearrangement step sluggish.[1][3] Harsh conditions (e.g., high concentrations of polyphosphoric acid (PPA) or strong Brønsted acids) are used to force the reaction, but these conditions can also lead to acid-catalyzed polymerization and decomposition of starting materials and the desired product.[1][4]

  • Troubleshooting & Optimization:

    • Temperature Control: Carefully screen the reaction temperature. Begin at a lower temperature (e.g., 140-160 °C with PPA) and only increase incrementally if conversion is low.[5] Overheating is a primary cause of tar formation.[1]

    • Acid Choice and Concentration: While PPA is common, other Lewis acids like ZnCl₂ or BF₃ can be effective and may be milder.[3][4] Experiment with the ratio of acid to substrate. An excessive amount of acid can accelerate side reactions.

    • Substrate Purity: Ensure the pyridylhydrazine and ketone/aldehyde starting materials are pure. Impurities can be focal points for polymerization.

Question 2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is an inherent challenge when using unsymmetrical ketones in the Fischer indole synthesis. The reaction can proceed through two different enehydrazine intermediates, leading to two distinct products.

  • Causality: The[2][2]-sigmatropic rearrangement occurs after the formation of the enehydrazine tautomer from the initial hydrazone.[1][3] An unsymmetrical ketone can form two different enehydrazines, and the reaction conditions may not provide a strong thermodynamic or kinetic preference for one over the other.

  • Troubleshooting & Optimization:

    • Strategic Choice of Ketone: The most straightforward solution is to use a symmetrical ketone if the synthetic design allows.[1]

    • Bulky Substituents: If an unsymmetrical ketone is necessary, consider one where the steric bulk of the substituents is significantly different. This may favor the formation of the less sterically hindered enehydrazine intermediate.

    • Alternative Synthetic Routes: For specific, required substitution patterns that are inaccessible due to regioselectivity, palladium-catalyzed methods (discussed below) often provide superior control and should be considered.

Workflow: Logic for Troubleshooting Fischer Indole Synthesis

start Low Yield / Tar Formation in Fischer Indole Synthesis q1 Is the reaction temperature > 180°C? start->q1 a1_yes Reduce temperature to 140-160°C. Monitor reaction progress. q1->a1_yes Yes q2 Is the acid concentration excessive? q1->q2 No a1_no Temperature is likely not the primary issue. a2_yes Reduce acid-to-substrate ratio. Consider milder acids (ZnCl2, BF3). q2->a2_yes Yes q3 Are starting materials pure? q2->q3 No a2_no Proceed to check substrate purity. a3_yes Consider alternative synthetic routes (e.g., Pd-catalyzed cyclization). q3->a3_yes Yes a3_no Re-purify pyridylhydrazine and ketone/aldehyde. q3->a3_no No

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, are powerful tools for constructing the pyrrolo[2,3-b]pyridine scaffold or its precursors. However, they are susceptible to specific side reactions.

A. Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds, often used to install amines on a pre-formed halo-azaindole core.[6]

Question 1: My Buchwald-Hartwig amination of a chloro- or bromo-azaindole is producing a significant amount of the hydrodehalogenated (de-halogenated) side product. Why is this happening?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[6] It occurs when the aryl halide is converted to an arene (Ar-H instead of Ar-NR₂).

  • Causality: This side reaction can compete with the desired reductive elimination step.[7] It is often promoted by β-hydride elimination from the amide intermediate, especially with sterically hindered ligands, certain bases, or at high temperatures. The presence of water or other proton sources can also facilitate this pathway.

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands can sometimes favor undesired pathways. If using a very bulky ligand like RuPhos, consider switching to a less hindered one like XPhos or a bidentate ligand like BINAP to see if the side reaction is suppressed.[6][7]

    • Base Selection: Strong bases like NaOtBu are common but can be aggressive.[6] Consider using a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[8]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Moisture can be a proton source that facilitates hydrodehalogenation.

Question 2: I am attempting a Buchwald-Hartwig amination on an unprotected N-H pyrrolo[2,3-b]pyridine, and the reaction is sluggish with low conversion.

Answer: The unprotected N-H of the pyrrole ring can interfere with the catalytic cycle.

  • Causality: The acidic N-H proton can react with the strong base used in the reaction, effectively quenching it. Furthermore, the resulting pyrrole anion can coordinate to the palladium center, potentially inhibiting catalyst activity. This is why many procedures for functionalizing the pyridine ring of the scaffold utilize N-protected starting materials.[9]

  • Troubleshooting & Optimization:

    • Protecting Groups: The most reliable solution is to protect the pyrrole nitrogen. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl).[9] The protecting group can be removed in a subsequent step.

    • Excess Base: If protection is not feasible, using a larger excess of the base (e.g., 3-4 equivalents) may be necessary to deprotonate both the amine nucleophile and the pyrrole N-H while still promoting the catalytic cycle.

    • Catalyst System: Some modern, highly active catalyst systems (e.g., those based on G3 or G4 palladacycle pre-catalysts) may show higher tolerance for unprotected N-H groups.

B. Sonogashira Coupling

This reaction is invaluable for creating C-C bonds by coupling terminal alkynes with halo-azaindoles, often as a key step before a subsequent cyclization to form the pyrrole ring.[10][11]

Question 1: My Sonogashira reaction is plagued by the formation of a symmetrical di-yne (alkyne homocoupling product). How can I minimize this?

Answer: Alkyne homocoupling (the Glaser coupling) is the most common side reaction in Sonogashira couplings and is often mediated by the copper(I) co-catalyst in the presence of oxygen.[12]

  • Causality: The Cu(I) acetylide intermediate, which is on the path to transmetalation to palladium, can undergo oxidative dimerization in the presence of O₂ to form the symmetrical 1,3-diyne. This consumes the alkyne starting material and complicates purification.

  • Troubleshooting & Optimization:

    • Deoxygenation: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and run the reaction under a strictly inert atmosphere.

    • Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed, although they may require different ligands or conditions.

    • Microwave Irradiation: Using microwave heating can significantly reduce reaction times.[13] Shorter reaction times can minimize the opportunity for oxygen to leak into the system and promote the homocoupling side reaction.[10][13]

Table 1: Troubleshooting Palladium-Catalyzed Reactions
Issue Potential Cause Primary Solution Secondary Actions
Hydrodehalogenation (Buchwald-Hartwig)β-Hydride elimination; Proton sourceSwitch to a different phosphine ligand (e.g., less bulky).Use a weaker base (K₂CO₃); Ensure anhydrous conditions.
Low Conversion on N-H Substrate (Buchwald-Hartwig)Catalyst inhibition; Base quenchingProtect the pyrrole nitrogen (e.g., SEM, BOC).[9]Use a large excess of base; Screen newer generation catalysts.
Alkyne Homocoupling (Sonogashira)Oxygen-mediated Glaser couplingRigorously deoxygenate all reagents and maintain an inert atmosphere.Reduce CuI catalyst loading; Consider microwave heating to shorten reaction time.[13]

Challenges in Electrophilic and Alkylation Reactions

Question 1: I am trying to alkylate the pyrrole nitrogen of my 7-azaindole, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity?

Answer: The alkylation of 7-azaindole is a classic case of competitive N vs. C alkylation. The outcome is highly dependent on the reaction conditions, particularly the base and solvent.

  • Causality: The 7-azaindole anion, formed upon deprotonation, is an ambident nucleophile with electron density on both the N1 and C3 positions. "Hard" electrophiles tend to react at the more electronegative nitrogen atom (N1), while "soft" electrophiles may favor the C3 position. The choice of counter-ion (from the base) and solvent polarity can influence which site is more accessible or reactive.[14]

  • Troubleshooting & Optimization:

    • Conditions for N-Alkylation: To favor N-alkylation, use conditions that promote the formation of a more "ionic" azaindole anion. This typically involves a strong base like NaH in a polar aprotic solvent like DMF.[15]

    • Conditions for C3-Alkylation: C3-alkylation is often favored under phase-transfer catalysis (PTC) conditions or with weaker bases where covalent character between the cation and the N1-position might sterically shield it, directing the electrophile to C3.

    • Protecting Group Strategy: For complex molecules, the most robust method is to use a directed synthesis where the desired group is introduced via a different reaction type (e.g., C3 functionalization via electrophilic halogenation followed by cross-coupling).

Diagram: N- vs. C3-Alkylation of 7-Azaindole

sub 7-Azaindole anion Azaindole Anion (Ambident Nucleophile) sub->anion + Base (-BH+) N_prod N1-Alkylated Product (Kinetic Control) anion->N_prod + R-X (e.g., NaH, DMF) C_prod C3-Alkylated Product (Thermodynamic Control) anion->C_prod + R-X (e.g., PTC conditions)

Caption: Competing pathways in the alkylation of 7-azaindole.

General Purification Strategies

Question 1: My crude product is an inseparable mixture of isomers, and column chromatography on silica gel is giving poor separation and product degradation.

Answer: Pyrrolo[2,3-b]pyridines can be challenging to purify due to their polarity and potential sensitivity to acidic silica gel.

  • Causality: The pyridine nitrogen makes these compounds basic, leading to tailing on standard silica gel. Furthermore, the electron-rich pyrrole ring can be susceptible to degradation on the acidic surface of silica.[2] Isomers often have very similar polarities, making separation by normal-phase chromatography difficult.[2]

  • Troubleshooting & Optimization:

    • Deactivate Silica Gel: Before performing column chromatography, flush the column with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in MeOH). This neutralizes the acidic sites on the silica, preventing tailing and degradation.[2]

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[2] For very stubborn separations, reversed-phase (C18) chromatography is an excellent alternative.[2]

    • Recrystallization: Do not underestimate the power of recrystallization. It is often the best method for removing small amounts of isomeric impurities and can provide material of very high purity. Screen a range of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof).[2]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem. 16

  • BenchChem Technical Support Team. (2025). Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. BenchChem. 1

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. 2

  • Dahlin, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2789.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. BenchChem. 6

  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core. BenchChem. 17

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026.

  • Camacho, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

  • Yadav, M. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1947–1953.

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6539.

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved January 14, 2026.

  • MDPI. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(18), 3291.

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 14, 2026.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved January 14, 2026.

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.

  • Royal Society of Chemistry. (2021). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry, 19, 993-997.

  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products. Retrieved January 14, 2026.

  • MDPI. (2020). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 25(21), 5038.

  • ResearchGate. (2025). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.

  • ResearchGate. (n.d.). Synthetic strategies of partially saturated pyrrolo[2,3-b]pyridine.... Retrieved January 14, 2026.

Sources

Technical Support Center: Overcoming Resistance with 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this class of kinase inhibitors. The pyrrolopyridine core is a versatile scaffold for targeting various kinases, with a significant focus on Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase often overexpressed in solid tumors.[1][2] This guide leverages field-proven insights to help you navigate experimental challenges, from basic handling to complex resistance mechanisms.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial hurdles researchers face, including compound solubility, stability, and verification of the primary target.

FAQ 1: My this compound analog won't dissolve properly. What is the recommended procedure for preparing stock solutions?

This is a common issue, as many small molecule kinase inhibitors are lipophilic compounds with poor aqueous solubility.[3]

  • Causality: The planar, aromatic structure of the pyrrolopyridine scaffold contributes to its low solubility in aqueous solutions like cell culture media or buffers.

  • Recommended Protocol:

    • Primary Solvent: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).[4] Most cell lines can tolerate a final DMSO concentration of up to 1%, but it is crucial to keep this consistent across all experiments, including vehicle controls.[5]

    • Storage: Aliquot the primary stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Protect from light where necessary.[5]

    • Working Solutions: For experiments, dilute the primary stock into your final aqueous buffer or cell culture medium immediately before use. Vortex thoroughly to ensure complete dissolution. If precipitation occurs upon dilution, consider using a lower concentration or formulating with a solubilizing agent like γ-cyclodextrin, which can form inclusion complexes to enhance solubility.[3]

FAQ 2: I am seeing inconsistent results between experiments. How can I be sure my compound is stable in my cell culture media?

Compound stability in complex biological media can vary significantly. Degradation can occur within hours, leading to a loss of potency and inconsistent data.[4]

  • Root Causes: Factors influencing stability include the compound's specific structure, the pH of the media, the presence of serum proteins, and incubation temperature and duration.[4]

  • Troubleshooting & Validation:

    • Incubation Test: Incubate your analog in the complete cell culture media (including serum) at 37°C for the maximum duration of your planned experiment (e.g., 24, 48, 72 hours).

    • Activity Assessment: At various time points, test the biological activity of the media-incubated compound. For example, collect the conditioned media and use it to treat fresh cells, then perform a short-term viability assay or a Western blot for the phosphorylated target.

    • Analytical Verification (Optional but Recommended): Use LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact compound remaining in the media over time. This provides a direct measure of chemical stability.

Section 2: In Vitro Assay Troubleshooting

Once you have a stable, soluble compound, the next step is robustly characterizing its activity. This section focuses on common issues in both biochemical and cell-based assays.

FAQ 3: My inhibitor is potent in a biochemical (cell-free) kinase assay but shows weak activity in my cell-based assays. What's happening?

This discrepancy is a frequent challenge in drug discovery and points to several potential biological barriers.

  • Underlying Reasons:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[5]

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Intracellular Metabolism: The compound may be rapidly metabolized and inactivated by intracellular enzymes.[6]

    • High Cellular ATP: In biochemical assays, ATP concentrations can be controlled. In a cell, high physiological ATP concentrations (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency.[7]

  • Troubleshooting Workflow:

    G A High Potency in Biochemical Assay, Low Potency in Cellular Assay B Step 1: Assess Cell Permeability (e.g., cellular uptake assay) A->B C Step 2: Investigate Efflux (Use efflux pump inhibitors like Verapamil) B->C Permeable F Conclusion: Permeability or Efflux Issue. Consider structural modification. B->F Not Permeable D Step 3: Evaluate Target Engagement (Western Blot for p-FAK) C->D Efflux Not a Factor C->F Efflux is a Factor E Step 4: Check for Off-Target Effects (Kinome profiling, rescue experiments) D->E Target Inhibited G Conclusion: Target Not Inhibited in Cell. Possible ATP competition or compound instability. D->G Target Not Inhibited H Conclusion: On-target, but no phenotype. Pathway redundancy or off-target toxicity. E->H

    Caption: Troubleshooting workflow for potency discrepancies.

FAQ 4: How do I confirm my analog is hitting its intended target (FAK) in cells?

Target engagement is critical to ensure your observed phenotype is not due to off-target effects. The most direct method is to measure the phosphorylation status of the target kinase.

  • Mechanism: FAK activation involves autophosphorylation at Tyrosine 397 (Y397).[8] An effective inhibitor should block this event.

  • Protocol: Western Blot for Phospho-FAK (Y397)

    • Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-response of your inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).[6]

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane (e.g., 5% BSA in TBST).

      • Incubate with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Use an ECL substrate to visualize bands.

    • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total FAK to confirm that the inhibitor is not causing protein degradation and to normalize the phospho-signal.[9] A decrease in the p-FAK/Total FAK ratio indicates on-target activity.[10]

Section 3: Overcoming Drug Resistance

Resistance is a major hurdle in cancer therapy. Understanding and overcoming it is key to developing effective treatments. FAK inhibitors are known to face resistance challenges in the clinic.[11]

FAQ 5: My cells initially respond to the FAK inhibitor, but they develop resistance over time. What are the known mechanisms?

Acquired resistance to FAK inhibitors often involves the cell activating bypass signaling pathways to compensate for the loss of FAK activity.

  • Primary Mechanism: RTK-Mediated Bypass: A well-documented resistance mechanism involves the upregulation or activation of Receptor Tyrosine Kinases (RTKs) like EGFR or HER2.[11] These RTKs can directly phosphorylate FAK at the Y397 site, effectively bypassing the need for FAK's own kinase activity and rendering ATP-competitive inhibitors ineffective.[11]

  • Other Potential Mechanisms:

    • Upregulation of downstream signaling nodes like the PI3K/AKT or RAS/RAF/MEK/ERK pathways.[1][12]

    • Increased expression of FAK itself or its close homolog, Pyk2.[13]

    • Mutations in the FAK kinase domain that prevent inhibitor binding (less common but possible).

    G cluster_0 Normal FAK Signaling cluster_1 Resistance Pathway Integrins Integrins FAK FAK Integrins->FAK Activates pFAK p-FAK (Y397) (Active) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK) pFAK->Downstream Proliferation Proliferation, Survival Downstream->Proliferation Inhibitor FAK Inhibitor Inhibitor->FAK Blocks RTK RTK (e.g., HER2) (Upregulated) pFAK_res p-FAK (Y397) (Active) RTK->pFAK_res Direct Phosphorylation (Bypass) FAK_res FAK Downstream_res Downstream Signaling pFAK_res->Downstream_res Proliferation_res Resistant Proliferation Downstream_res->Proliferation_res Inhibitor_res FAK Inhibitor Inhibitor_res->FAK_res Blocks

    Caption: FAK signaling and a common RTK-mediated resistance bypass pathway.

FAQ 6: How can I experimentally overcome resistance to my FAK inhibitor?

The key is to identify the bypass mechanism and co-target it with a combination therapy.

  • Strategy 1: Identify the Bypass Signal

    • Generate Resistant Cells: Culture your sensitive cell line with gradually increasing concentrations of your FAK inhibitor over several weeks to select for a resistant population.

    • Profiling: Use a phospho-RTK array or mass spectrometry-based phosphoproteomics to compare the resistant cells to the parental (sensitive) cells. Look for hyper-activated RTKs or other signaling proteins.

    • Validation: Confirm the upregulated pathway via Western blot in your resistant cell lines.

  • Strategy 2: Combination Therapy

    • Once a bypass mechanism is identified (e.g., HER2 activation), treat the resistant cells with a combination of your FAK inhibitor and an inhibitor targeting the bypass pathway (e.g., a HER2 inhibitor like Lapatinib).

    • Assess for synergy using cell viability assays and calculate a Combination Index (CI). A CI < 1 indicates a synergistic effect, suggesting this is a viable strategy to overcome resistance. Combination therapy has shown promise in preclinical models.[1]

Section 4: Quantitative Data & Protocols Summary

Table 1: Troubleshooting Checklist for Common Issues
IssuePotential CauseRecommended Action
Poor Solubility Lipophilic nature of compoundPrepare 10-20 mM stock in anhydrous DMSO; consider using cyclodextrins.[3][4]
Inconsistent Results Compound degradation in mediaPerform stability test by incubating in media at 37°C and testing activity over time.[4]
Low Cellular Potency Poor permeability, efflux, metabolismTest permeability, use efflux pump inhibitors, confirm target engagement via Western blot.[5][6]
Acquired Resistance RTK bypass signalingGenerate resistant cells, profile phospho-kinases, test combination therapies.[1][11]

References

  • Broad Institute. (n.d.). Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity.
  • Luo, M., et al. (2016). Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors. The Journal of Biological Chemistry.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Al-Sanea, M. M., et al. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • Onco'Zine. (2011). Novel FAK Inhibitors Decrease Pancreatic Cancer Tumor Blood Flow and Reduce Blood Vessel Density.
  • Li, M., et al. (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Oncology.
  • ResearchGate. (n.d.). Experimental procedures and selection of kinase inhibitors.
  • Koide, E., et al. (2023). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. ChemBioChem.
  • PubMed Central. (2025). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Crompton, A. M., et al. (2015). Targeting Focal Adhesion Kinase and Resistance to mTOR Inhibition in Pancreatic Neuroendocrine Tumors. Journal of the National Cancer Institute.
  • Cance, W. G., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry.
  • Guan, J. L. (2010). Mechanisms Involved in Focal Adhesion Signaling Regulating Tumor Anoikis Resistance. Journal of Cellular and Molecular Medicine.
  • National Center for Biotechnology Information. (n.d.). Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors.
  • ResearchGate. (n.d.). New Insights on Fak and Fak Inhibitors.
  • Loftsson, T., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology.

Sources

Validation & Comparative

Validating the Inhibitory Activity of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. Due to the limited public data on this specific molecule, we will leverage established methodologies for kinase inhibitor validation, drawing parallels from the broader class of pyrrolo[2,3-b]pyridine derivatives, which are frequently investigated as potent kinase inhibitors.[1][2][3] This guide will detail a multi-tiered experimental approach, from initial biochemical screening to cell-based functional assays, and will objectively compare the compound's potential performance against established kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition Profiling

The this compound scaffold belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. This core structure is a key feature in numerous molecules designed to target the ATP-binding site of protein kinases.[2][4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] Given the structural precedents, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.

This guide will focus on a validation strategy targeting two crucial and well-studied kinase families implicated in cancer progression: Vascular Endothelial Growth Factor Receptor (VEGFR) and Src family kinases.[8][9][10][11]

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][12][13][14]

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[9][10][11]

To provide a robust comparison, we will benchmark the performance of our topic compound against well-established inhibitors of these kinases:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to potently inhibit VEGFR2.[8][15]

  • Dasatinib: A potent inhibitor of Src family kinases.[9][11]

Experimental Validation Workflow

A hierarchical approach is recommended to efficiently and rigorously validate the inhibitory potential of this compound. This workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays A Initial Kinase Panel Screening B IC50 Determination for Hits A->B Identify preliminary targets C Mechanism of Action Studies B->C Quantify potency D Target Engagement Assay C->D Transition to cellular context E Phosphorylation Inhibition Assay D->E Confirm intracellular binding F Cell Viability/Proliferation Assay E->F Assess functional outcome

Figure 1: A tiered experimental workflow for validating kinase inhibitory activity.

Tier 1: In Vitro Biochemical Assays

Biochemical assays provide the most direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[6][7][16] These assays are crucial for initial hit identification and for determining the potency and selectivity of the compound.

Protocol: Initial Kinase Panel Screening

The initial step is to screen this compound against a broad panel of purified kinases to identify potential targets.

Methodology:

  • Assay Format: A luminescence-based assay, such as ADP-Glo™, is recommended for its high sensitivity and throughput.[17][18] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18]

  • Kinase Panel: A panel of representative kinases should be used, with a focus on tyrosine kinases implicated in cancer, including but not limited to VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, and Src family kinases (Src, Lck, Fyn).

  • Compound Concentration: A single, high concentration of this compound (e.g., 10 µM) is typically used for the initial screen.

  • Controls: Sunitinib and Dasatinib should be run in parallel as positive controls for their respective targets. A no-inhibitor control (DMSO vehicle) will serve as the baseline for 100% kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the DMSO control. A significant inhibition (e.g., >50%) flags a potential "hit."

Protocol: IC50 Determination

For any identified "hits" from the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.[7]

Methodology:

  • Assay Format: The same assay format as the initial screen (e.g., ADP-Glo™) should be used for consistency.

  • Compound Dilution Series: A 10-point serial dilution of this compound, Sunitinib, and Dasatinib should be prepared.

  • Procedure: The kinase reaction is performed in the presence of each concentration of the inhibitors.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.

CompoundTarget KinasePredicted IC50 Range (nM)
This compoundVEGFR2To be determined
This compoundSrcTo be determined
SunitinibVEGFR22 - 80[15]
DasatinibSrc0.5 - 1[11]

Table 1: Expected outcomes for IC50 determination of the topic compound and comparators.

Tier 2: Cell-Based Assays

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the compound can enter cells, engage its target in a physiological context, and elicit a functional response.[19][20][21]

Protocol: Western Blot for Phosphorylation Inhibition

This assay directly assesses the ability of the compound to inhibit the phosphorylation of the target kinase and its downstream substrates within a cellular environment.[19][21]

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target kinase. For example, Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 and a cancer cell line with high Src activity (e.g., MDA-MB-231 breast cancer cells).

  • Treatment: Cells are pre-treated with a dilution series of this compound, Sunitinib, or Dasatinib for a specified time (e.g., 2 hours).

  • Stimulation: For receptor tyrosine kinases like VEGFR2, cells are stimulated with the corresponding ligand (e.g., VEGF-A) to induce autophosphorylation. For constitutively active kinases like Src, stimulation may not be necessary.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR2, p-Src) and a downstream substrate (e.g., p-ERK). Antibodies for the total protein levels of the target kinase and a loading control (e.g., β-actin) are also used to ensure equal loading.

  • Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein and loading control.

G cluster_0 VEGF Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., ERK) pVEGFR2->Downstream Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified diagram of the VEGFR2 signaling pathway and the point of inhibition.

Protocol: Cell Viability/Proliferation Assay

This functional assay determines the effect of kinase inhibition on cell survival and proliferation, which is a key indicator of potential therapeutic efficacy.[19][21]

Methodology:

  • Cell Line Selection: Use cancer cell lines whose growth is known to be dependent on the activity of the target kinase.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a dilution series of this compound and the relevant comparator inhibitors.

  • Incubation: Cells are incubated for a prolonged period (e.g., 72 hours) to allow for effects on proliferation to become apparent.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT) or by measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) for each compound.

CompoundTarget Cell LinePredicted GI50 Range (µM)
This compoundHUVECTo be determined
This compoundMDA-MB-231To be determined
SunitinibHUVEC0.01 - 1
DasatinibMDA-MB-2310.1 - 5

Table 2: Anticipated outcomes for cell viability assays.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the inhibitory activity of this compound. By following this tiered workflow and comparing its performance against established inhibitors like Sunitinib and Dasatinib, researchers can generate a comprehensive profile of this novel compound. Positive results from these studies would provide a strong rationale for further preclinical development, including mechanism of action studies, in vivo efficacy experiments in animal models, and pharmacokinetic and toxicological profiling. The pyrrolo[2,3-b]pyridine scaffold holds significant promise in the development of targeted therapies, and a thorough validation of new derivatives is a critical step in realizing their therapeutic potential.

References

  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906–7909. Available from: [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Available from: [Link]

  • Grokipedia. (2026). Src inhibitor. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Wikipedia. Src inhibitor. Available from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). (2023). Chemical Biology & Drug Design. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). Acta Pharmaceutica Sinica B. Available from: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). Pharmaceuticals. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. Available from: [Link]

Sources

A Comparative Analysis of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one and Other Kinase Inhibitors: A Strategic Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, a novel compound based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, against a panel of well-characterized kinase inhibitors. Given the burgeoning interest in the pyrrolo[2,3-b]pyridine core as a source of potent kinase modulators, this document outlines a strategic approach to elucidate the inhibitory profile and therapeutic potential of this specific derivative. We will delve into proposed synthetic routes, detailed experimental protocols for biochemical and cell-based assays, and a framework for interpreting comparative data against established inhibitors such as the broad-spectrum agent Staurosporine, the multi-targeted clinical drug Dasatinib, and the specific EGFR inhibitor Gefitinib.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has been successfully employed in the development of inhibitors for a range of kinases, including Focal Adhesion Kinase (FAK), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] The benzyl substitution at the N1 position of the pyrrolo[2,3-b]pyridin-2(3H)-one core is hypothesized to influence the compound's pharmacokinetic properties and target engagement. This guide will provide the necessary intellectual and methodological foundation for a rigorous preclinical evaluation.

Proposed Synthesis of this compound

While direct experimental data for the biological activity of this compound is not extensively documented in publicly available literature, its synthesis can be postulated based on established organic chemistry principles and published routes for analogous structures. A plausible synthetic pathway is outlined below. The synthesis would likely commence from a suitable 7-azaindole precursor, followed by N-benzylation and subsequent oxidation or functional group manipulation to yield the desired 2-oxo functionality.

A potential synthetic route could involve the N-benzylation of a commercially available 1H-pyrrolo[2,3-b]pyridine derivative, followed by an oxidation step at the 2-position. The choice of starting material and specific reagents would be critical for optimizing the yield and purity of the final compound.

A Panel of Comparative Kinase Inhibitors

To contextualize the inhibitory profile of this compound, a carefully selected panel of comparator compounds is essential. This panel should include inhibitors with varying degrees of selectivity and distinct mechanisms of action.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[4][5] It serves as a valuable positive control in kinase assays due to its high affinity for a vast number of kinases.[6] However, its lack of selectivity has precluded its clinical use.[4]

  • Dasatinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] Dasatinib is a multi-targeted inhibitor, with high affinity for BCR-Abl, Src family kinases, c-Kit, and PDGFR.[7][8][9] Its broad profile provides a benchmark for inhibitors with activity against multiple oncogenic drivers.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][10] It functions by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival.[1][11] Gefitinib is a prime example of a targeted therapy, particularly effective in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[10][11]

  • Specific Kinase Inhibitors: Based on the known targets of the pyrrolo[2,3-b]pyridine scaffold, it is prudent to include inhibitors of FAK (e.g., Defactinib, PF-573228), GSK-3β (e.g., Tideglusib, LY2090314), and CDK8/19 (e.g., RVU120, BCD-115).[12][13][14][15][16][17][18]

Experimental Evaluation: A Step-by-Step Guide

A thorough investigation of a novel kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assays

The initial step is to determine the compound's inhibitory activity against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity at the enzymatic level.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of This compound & Comparators Add_Inhibitor Add Inhibitor/DMSO to 96-well Plate Inhibitor_Dilution->Add_Inhibitor Kinase_Prep Prepare Kinase Reaction Mix Add_Kinase Add Kinase Mix Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mix Initiate_Reaction Initiate with Substrate/ATP Mix Substrate_ATP_Prep->Initiate_Reaction Add_Inhibitor->Add_Kinase Preincubation Pre-incubate (10 min) Add_Kinase->Preincubation Preincubation->Initiate_Reaction Incubation Incubate (e.g., 60 min, 30°C) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Signal_Measurement Measure Luminescence/ Fluorescence Add_Detection_Reagent->Signal_Measurement Data_Analysis Calculate IC50 Values Signal_Measurement->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Create a 10-point serial dilution of this compound and comparator inhibitors in DMSO. A 1:3 dilution series starting from 1 mM is recommended. Include a DMSO-only control.

  • Assay Plate Preparation: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase of interest in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-kinase binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Hypothetical Comparative Kinase Inhibition Data

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Specific Inhibitor IC50 (nM)
FAK 5015>10,000>10,000Defactinib: 10
GSK-3β 15020>10,000>10,000Tideglusib: 5
CDK8 8010>10,000>10,000RVU120: 25
Src 50060.8>10,000-
Abl >10,0002001>10,000-
EGFR >10,0001005002-
Cell-Based Assays

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target, and elicit a biological response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Activation Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Response Cell_Response Transcription->Cell_Response Proliferation, Survival, Migration Inhibitor 1-Benzyl-1H-pyrrolo [2,3-B]pyridin-2(3H)-one Inhibitor->FAK

Sources

A Comparative Guide to 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core represents a promising scaffold in the design of novel kinase inhibitors. While comprehensive structure-activity relationship (SAR) studies on this specific analog series are not extensively documented in peer-reviewed literature, the broader family of 7-azaindole derivatives, including pyrrolo[2,3-b]pyridines and their isosteres, has been a fertile ground for the discovery of potent modulators of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

This guide will provide an in-depth comparative analysis of the structure-activity relationships of analogs structurally related to this compound, with a specific focus on their activity as Tropomyosin Receptor Kinase (Trk) inhibitors. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal cell survival, differentiation, and synaptic plasticity. More importantly, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes result in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of human cancers. The rationale for focusing on Trk kinases stems from the repeated emergence of the pyrrolo[2,3-b]pyridine and similar heterocyclic cores in the design of potent and selective Trk inhibitors.

By examining the SAR of closely related analogs, we can extrapolate key structural insights that are invaluable for the rational design of novel this compound derivatives with potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis of TrkA Inhibitors with Related Scaffolds

The development of Trk inhibitors has led to the approval of drugs like Larotrectinib and Entrectinib, which have demonstrated significant clinical efficacy in patients with NTRK fusion-positive cancers. An analysis of the SAR of compounds with related scaffolds, such as pyrazolo[3,4-b]pyridines, provides a robust framework for understanding the key molecular interactions required for potent TrkA inhibition.

A seminal study in this area involved the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives.[1][2] These compounds serve as excellent surrogates for elucidating the SAR that can be applied to the this compound scaffold.

Key Structural Features Influencing TrkA Inhibition:
  • The Hinge-Binding Moiety: The core heterocycle, in this case, the pyrazolo[3,4-b]pyridine, typically forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. For TrkA, this interaction often involves the backbone amide of Cys593 and the side chain of Met592. The nitrogen atoms within the pyrrolo[2,3-b]pyridine core are well-positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP.

  • The "Benzyl" Moiety (N1-substituent): The substituent at the N1 position of the pyrrole ring extends into the solvent-exposed region of the ATP-binding site. The benzyl group in the title compound is a common feature in many kinase inhibitors and can be modified to enhance potency and selectivity.

    • Substitution on the Benzyl Ring: Electron-donating or -withdrawing groups on the benzyl ring can modulate the electronic properties and steric bulk of this moiety, influencing van der Waals interactions with the protein. For instance, the introduction of small hydrophobic groups can enhance binding affinity.

    • Alternative N1-substituents: Replacing the benzyl group with other aryl or heteroaryl moieties can be explored to optimize interactions and potentially improve pharmacokinetic properties.

  • Substituents on the Pyridine Ring: Modifications on the pyridine portion of the scaffold can significantly impact activity and selectivity. These substituents often project towards the solvent front and can be tailored to improve solubility and other drug-like properties.

Quantitative SAR of Pyrazolo[3,4-b]pyridine Analogs as TrkA Inhibitors

The following table summarizes the SAR data for a series of pyrazolo[3,4-b]pyridine derivatives, highlighting the impact of various substitutions on TrkA inhibitory activity.[1][2]

Compound IDR1 (at N1)R2 (at C3)R3 (at C4)TrkA IC50 (nM)
A01 H4-fluorophenyl-NH2293
C03 2-(pyrrolidin-1-yl)ethyl4-fluorophenyl-NH256
C09 2-(morpholino)ethyl4-fluorophenyl-NH257
C10 2-(4-methylpiperazin-1-yl)ethyl4-fluorophenyl-NH226

Interpretation of SAR Data:

  • N1-Substitution: The unsubstituted analog A01 displays moderate activity. The introduction of a 2-(pyrrolidin-1-yl)ethyl group at the N1 position in C03 leads to a significant increase in potency. This suggests that a basic amine moiety in this position can form favorable interactions, potentially with solvent or charged residues in the active site. The similar potency of the morpholino analog C09 and the enhanced activity of the N-methylpiperazinyl analog C10 indicate that the nature of the terminal amine can be fine-tuned to optimize activity. This provides a strong rationale for exploring similar substitutions on the benzyl group of the this compound scaffold.

  • C3-Substitution: The presence of a 4-fluorophenyl group at the C3 position is a common feature in these potent analogs, suggesting a favorable interaction within a hydrophobic pocket of the TrkA active site.

  • C4-Substitution: The amino group at the C4 position is likely involved in hydrogen bonding interactions within the ATP-binding site.

Experimental Protocols

General Synthesis of Pyrrolo[2,3-b]pyridine Analogs

The synthesis of the pyrrolo[2,3-b]pyridine core can be achieved through various established synthetic routes. A common approach involves the construction of the 7-azaindole nucleus followed by functionalization. The following is a representative, generalized synthetic scheme.

Synthetic_Workflow A Substituted 2-aminopyridine C Cyclization A->C B α-haloketone B->C D N-Alkylation/Arylation C->D Formation of pyrrolo[2,3-b]pyridine core E Further Functionalization D->E Introduction of N1-substituent (e.g., Benzylation) F Target Analog E->F Modification of other positions

Caption: Generalized synthetic workflow for pyrrolo[2,3-b]pyridine analogs.

Step-by-Step Protocol for N-Benzylation:

  • Dissolution: Dissolve the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one precursor in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the reaction mixture at 0 °C to deprotonate the pyrrole nitrogen.

  • Alkylation: Add the desired benzyl bromide or benzyl chloride derivative to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Biochemical Kinase Assay for TrkA Inhibition

The inhibitory activity of the synthesized compounds against TrkA can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[3][4][5]

Kinase_Assay_Workflow A Prepare Reagents: - TrkA enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test compound dilutions B Kinase Reaction: Incubate enzyme, substrate, ATP, and test compound A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D ADP to ATP Conversion: Add Kinase Detection Reagent C->D E Luminescence Detection: Measure light output D->E F Data Analysis: Calculate IC50 values E->F

Caption: Workflow for a typical TrkA kinase inhibition assay.

Step-by-Step Protocol for TrkA Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the test compound in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to the desired concentrations.

    • Prepare a solution of TrkA enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (as a control).

    • Add 2 µL of the TrkA enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR studies on this specific analog series are limited, a comparative analysis of structurally related compounds, particularly TrkA inhibitors with a pyrazolo[3,4-b]pyridine core, provides a strong foundation for rational drug design.

Key takeaways for the design of potent inhibitors based on the this compound scaffold include:

  • Exploiting the Hinge-Binding Region: The pyrrolo[2,3-b]pyridine core is well-suited to form essential hydrogen bonds with the kinase hinge.

  • Optimizing the N1-Substituent: The benzyl group at the N1 position can be functionalized, for instance with basic amines, to enhance interactions in the solvent-exposed region and improve potency.

  • Fine-Tuning Substitutions on the Pyridine Ring: Modifications to the pyridine ring can be used to improve pharmacokinetic properties and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a direct SAR for this promising scaffold against Trk kinases and other relevant cancer targets. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • BPS Bioscience. TrkA Assay Kit. [Link]

  • Fry, D. W., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 14(1), 85–102. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6691. [Link]

  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 14(1), 85–102. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 14(1), 85–102. [Link]

Sources

A Head-to-Head Comparison of Substituted 1H-Pyrrolo[2,3-b]pyridine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies. This guide provides a comprehensive head-to-head comparison of variously substituted 1H-pyrrolo[2,3-b]pyridine compounds, offering insights into their structure-activity relationships (SAR) and performance against a range of biological targets. This analysis is supported by experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a robust resource for their own discovery programs.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Hinge-Binding Motif

The power of the 1H-pyrrolo[2,3-b]pyridine core lies in its ability to mimic the purine structure of ATP, allowing it to effectively compete for the ATP-binding site of many kinases. The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the hinge region of the kinase domain. This bidentate hydrogen bonding pattern is a common feature of many potent kinase inhibitors.

Below is a general workflow for the identification and optimization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors, a common paradigm in modern drug discovery.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Scaffold Hopping Scaffold Hopping Hit Identification->Scaffold Hopping Identify Privileged Scaffold Lead Generation Lead Generation Scaffold Hopping->Lead Generation Select 1H-pyrrolo[2,3-b]pyridine Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Generation->Structure-Activity Relationship (SAR) Studies In Vitro Biological Evaluation In Vitro Biological Evaluation Structure-Activity Relationship (SAR) Studies->In Vitro Biological Evaluation Lead Optimization Lead Optimization In Vitro Biological Evaluation->Lead Optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Studies->ADME/Tox Profiling Candidate Nomination Candidate Nomination ADME/Tox Profiling->Candidate Nomination FGF FGF FGFR FGFR FGF->FGFR Ligand Binding & Dimerization RAS_RAF_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

II. Targeting Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 kinase is a crucial regulator of the S-phase of the cell cycle, making it a compelling target for cancer therapy. [1][2]A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ATP-mimetic inhibitors of Cdc7 kinase. [3]

SAR Insights:

Starting from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one scaffold, structure-activity relationship studies led to the development of highly potent inhibitors. [1]Key modifications included the replacement of the imidazolone ring with a thiazolone ring and the introduction of various substituents at the 2-position of the heterocyclic ring.

The progression from the initial hit to a highly potent inhibitor, compound 42 , highlights the importance of these modifications. Compound 42 , a [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], exhibited an IC50 value of 7 nM against Cdc7 kinase. [3]

Comparative Performance of Substituted 1H-Pyrrolo[2,3-b]pyridines as Cdc7 Inhibitors:
CompoundCore StructureR Group at C2Cdc7 IC50 (nM)Reference
1 ImidazolonePhenylPotent (exact value not specified)[1]
10 ImidazoloneBenzylamino-[1]
13 Imidazolone(3-Chlorobenzyl)amino-[1]
42 ThiazoloneBenzylamino7[3]

III. Targeting Other Kinases and Enzymes

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a wide range of other important biological targets.

Phosphodiesterase 4B (PDE4B) Inhibitors:

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent PDE4B inhibitors. [4]PDE4B is implicated in inflammatory diseases, and its inhibition is a validated therapeutic strategy. Compound 11h , bearing a 3,3-difluoroazetidine ring, showed a PDE4B IC50 of 0.14 µM and exhibited 6-fold selectivity over the PDE4D isoform, which is associated with side effects like nausea and emesis. [4]

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors:

3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of MELK, a kinase overexpressed in several cancers. [5]The optimized compound 16h displayed a MELK IC50 of 32 nM and demonstrated excellent anti-proliferative effects against various cancer cell lines. [5]Further studies revealed that 16h induced apoptosis and arrested cells in the G0/G1 phase. [5]

c-Met Inhibitors:

Novel 1H-pyrrolo[2,3-b]pyridine derivatives with different linkers (methylene, sulfur, sulfoxide, or cyclopropyl) have been synthesized and evaluated as c-Met inhibitors. [6]Compound 9 from this series showed strong c-Met kinase inhibition with an IC50 of 22.8 nM. [6]

Other Notable Targets:
  • Traf2 and Nck-interacting kinase (TNIK): 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors for the treatment of colorectal cancer. * Ataxia Telangiectasia Mutated (ATM) Kinase: Highly selective and orally available ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been discovered. [7]* Janus Kinase 3 (JAK3): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as novel immunomodulators targeting JAK3. [8]* Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of HNE. [9]* Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for colorectal cancer. [10]

Experimental Protocols

General Synthesis of 3-Substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines (Representative Protocol)

This protocol is a generalized representation based on synthetic schemes reported in the literature. [11] Step 1: Aldol Condensation

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add the desired R-substituted aldehyde and potassium hydroxide.

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate compound.

Step 2: Reduction

  • To a solution of the intermediate from Step 1 in acetonitrile, add triethylsilane and trifluoroacetic acid.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

G Start 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Step1 Aldol Condensation (R-CHO, KOH, MeOH) Start->Step1 Intermediate Chalcone-like Intermediate Step1->Intermediate Step2 Reduction (Et3SiH, TFA, ACN) Intermediate->Step2 Product 3-Substituted-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: A simplified synthetic workflow for 3-substituted 1H-pyrrolo[2,3-b]pyridines.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of a diverse range of biological targets, particularly protein kinases. The ability to systematically modify the core at various positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The data presented herein demonstrates that strategic substitutions, guided by an understanding of the target's active site, can lead to the development of highly effective compounds. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the performance of substituted 1H-pyrrolo[2,3-b]pyridine derivatives and highlighting the key structural features that drive their biological activity.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. ACS Publications. [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. ACS Publications. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. While specific toxicological data for this compound may be limited, its structural similarity to other pyrrolopyridine derivatives necessitates a cautious and systematic approach to its disposal. This document is intended to supplement, not replace, your institution's specific chemical hygiene plan and waste disposal procedures. Always consult with your Environmental Health and Safety (EHS) office for guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for uncharacterized hazards, it is crucial to treat this compound as a hazardous substance. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the following minimum PPE should be worn when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which could result in serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and potential irritation.[1][4]
Protective Clothing A laboratory coat or other protective garments.To prevent contamination of personal clothing.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.To prevent inhalation of any dusts or aerosols.[1][4]
Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5][6] Incompatible chemicals should never be mixed in the same waste container.[6][7]

Key Principles for Segregation:

  • Separate Waste Streams: At a minimum, maintain separate, clearly labeled waste containers for the following categories:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Acids

    • Bases

    • Solid Chemical Waste[5]

  • Designated Container: Dedicate a specific, compatible, and properly labeled container for the collection of this compound waste.

  • Container Integrity: Waste containers must be made of a material compatible with the chemical and have a tightly fitting screw cap.[5][7] Ensure containers are kept closed except when adding waste.[5][8] The exterior of the container must be kept clean and free of contamination.[8]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service, coordinated by your institution's EHS office.

Step 1: Waste Collection

  • Collect all waste containing this compound, including residues, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated hazardous waste container.

  • For liquid waste, such as solutions of the compound, use a compatible liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[8]

  • For solid waste, use a designated solid waste container.

Step 2: Labeling

  • Properly label the waste container with a hazardous waste tag as required by your institution. The label should include:

    • The full chemical name: "this compound"

    • The approximate amount of the compound in the container.

    • Any other chemical constituents and their approximate percentages.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be located away from general work areas and be clearly marked.

  • Ensure that the stored waste is segregated from incompatible materials.[7]

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's EHS office or designated hazardous waste management program.[4]

  • Do not attempt to transport hazardous waste outside of your laboratory.[9]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container for disposal.[4]

  • Clean: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Documentation cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated, Labeled, and Compatible Waste Container ppe->container segregate Segregate from Incompatible Waste Streams container->segregate collect Collect Waste (Solid or Liquid) segregate->collect seal Securely Seal Container (Do not exceed 90% capacity) collect->seal label_waste Complete Hazardous Waste Tag (Full Chemical Name, Date, etc.) seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal by Licensed Service contact_ehs->end spill Spill Occurs spill_response Follow Spill Management Protocol (Evacuate, Ventilate, Contain, Clean) spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->collect

Caption: Workflow for the safe disposal of this compound.

Recommended Disposal Method

For many organic compounds, including heterocyclic structures like pyrrolopyridines, chemical incineration is a common and effective disposal method.[4][10] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful byproducts.[4] This final disposal step should only be carried out by a licensed and qualified hazardous waste management facility.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the wider community.

References

  • Chemical Waste Disposal Guidelines - Emory University.
  • Guidelines on the Disposal of Chemical Wastes from Laboratories - OSHE UTHM. [Link]

  • 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

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Retrosynthesis Analysis

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1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.